molecular formula C7H5BrClFMg B12632436 Magnesium;4-chloro-1-fluoro-2-methanidylbenzene;bromide

Magnesium;4-chloro-1-fluoro-2-methanidylbenzene;bromide

Cat. No.: B12632436
M. Wt: 247.77 g/mol
InChI Key: DHGGYUXZDCOHDX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Magnesium;4-chloro-1-fluoro-2-methanidylbenzene;bromide is an organometallic compound that features a magnesium atom bonded to a 4-chloro-1-fluoro-2-methanidylbenzene moiety and a bromide ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Magnesium;4-chloro-1-fluoro-2-methanidylbenzene;bromide typically involves the reaction of 4-chloro-1-fluoro-2-methanidylbenzene with magnesium in the presence of a bromide source. This reaction is usually carried out in an anhydrous ether solvent under an inert atmosphere to prevent the highly reactive magnesium from reacting with moisture or oxygen.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in maintaining the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Magnesium;4-chloro-1-fluoro-2-methanidylbenzene;bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can participate in halogen exchange reactions.

    Coupling Reactions: Used in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of an acid catalyst.

    Substitution Reactions: Often carried out with halogenated solvents.

    Coupling Reactions: Requires palladium catalysts and bases like potassium carbonate.

Major Products

    Alcohols: From nucleophilic addition to carbonyl compounds.

    Substituted Benzene Derivatives: From halogen exchange reactions.

    Biaryl Compounds: From Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Magnesium;4-chloro-1-fluoro-2-methanidylbenzene;bromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for forming carbon-carbon bonds.

    Biology: Potential use in the synthesis of biologically active molecules.

    Medicine: Could be used in the development of pharmaceutical intermediates.

    Industry: Employed in the production of fine chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects primarily through its role as a nucleophile in organic reactions. The magnesium atom facilitates the transfer of the 4-chloro-1-fluoro-2-methanidylbenzene moiety to electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds. The bromide ion acts as a leaving group in substitution reactions.

Comparison with Similar Compounds

Similar Compounds

  • Magnesium;1-fluoro-2-methanidylbenzene;chloride
  • Magnesium;4-chloro-1-fluoro-2-methanidylbenzene;chloride

Uniqueness

Magnesium;4-chloro-1-fluoro-2-methanidylbenzene;bromide is unique due to the presence of both chlorine and fluorine substituents on the benzene ring, which can influence its reactivity and selectivity in chemical reactions. The bromide ion also provides different reactivity compared to chloride, making it suitable for specific synthetic applications.

Properties

IUPAC Name

magnesium;4-chloro-1-fluoro-2-methanidylbenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF.BrH.Mg/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGGYUXZDCOHDX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=C(C=CC(=C1)Cl)F.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.